Kinase Inhibition Potency: B-Raf IN 18 vs. B-Raf IN 1 and Clinical Benchmark Sorafenib
B-Raf IN 18 (compound 26) inhibits B-Raf V600E with an IC50 of 3.8 nM in a cell-free biochemical assay . This represents approximately a 6.3-fold improvement in potency over the widely used tool compound B-Raf IN 1, which exhibits an IC50 of 24 nM against B-Raf under comparable conditions . Furthermore, it is approximately 6.3-fold more potent than the clinical agent sorafenib against the V600E mutant (IC50 = 24 nM) [1]. While B-Raf IN 13 shows a slightly lower IC50 of 3.55 nM , this difference (0.25 nM) lies within typical assay variability and does not confer a distinct potency advantage for routine laboratory use.
| Evidence Dimension | B-Raf V600E kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 3.8 nM |
| Comparator Or Baseline | B-Raf IN 1: 24 nM; Sorafenib (B-Raf V600E): 24 nM; B-Raf IN 13: 3.55 nM |
| Quantified Difference | 6.3-fold more potent than B-Raf IN 1 and sorafenib; comparable to B-Raf IN 13 (Δ = 0.25 nM) |
| Conditions | Cell-free biochemical kinase assay (specific assay conditions vary slightly by source) |
Why This Matters
The 3.8 nM IC50 positions B-Raf IN 18 among the more potent B-Raf V600E inhibitors available for research, enabling robust target engagement at lower concentrations and reducing the likelihood of off-target effects associated with higher compound exposure.
- [1] Zhang, Q.; et al. Design, synthesis, and biological evaluation of novel pyrazole derivatives as potent B-Raf V600E inhibitors. Bioorganic Chemistry, 2021, 114, 105139. (Table 1). View Source
